Irsogladine

Descripción

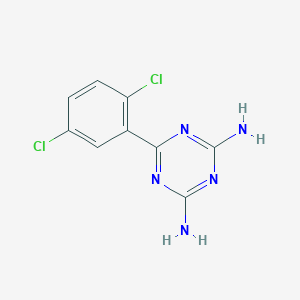

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCGGEJZONJOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84504-69-8 (maleate) | |

| Record name | Irsogladine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043999 | |

| Record name | Irsogladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-26-7 | |

| Record name | Irsogladine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irsogladine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irsogladine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irsogladine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Irsogladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRSOGLADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBX79NZC1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Irsogladine's Modulation of Gap Junctional Intercellular Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsogladine, a gastroprotective agent, has demonstrated a significant ability to modulate gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on gap junctions. It details the signaling pathways involved, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are interested in the therapeutic potential of targeting gap junction communication.

Introduction to Gap Junctions and this compound

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites. These channels are formed by the docking of two hemichannels, or connexons, one from each of the neighboring cells. Each connexon is composed of six protein subunits called connexins (Cx). The regulation of GJIC is crucial for a multitude of physiological processes, and its dysregulation has been implicated in various diseases.

This compound is a pharmaceutical agent primarily known for its mucosal protective effects in the gastrointestinal tract.[1][2] A growing body of evidence has revealed that a key mechanism of this compound's action involves the enhancement of GJIC.[3][4] This guide delves into the specifics of this mechanism.

Core Mechanism of Action: Enhancement of GJIC

This compound enhances GJIC primarily through a signaling cascade involving the M1 muscarinic acetylcholine receptor (M1 mAChR) and the subsequent activation of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway.

Interaction with M1 Muscarinic Acetylcholine Receptor

This compound has been shown to bind to M1 mAChRs, initiating a downstream signaling cascade.[5] This interaction is a key initiating event in its modulatory effect on gap junctions. The enhancement of GJIC by this compound can be inhibited by the M1 mAChR antagonist, pirenzepine, further confirming the receptor's involvement.[5]

The cAMP/PKA Signaling Pathway

Activation of the M1 mAChR by this compound leads to an increase in intracellular cAMP levels.[5][6] While M1 receptors are classically coupled to Gq proteins and phospholipase C activation, evidence suggests they can also couple to Gs proteins, leading to the activation of adenylyl cyclase and subsequent cAMP production.[7][8]

The elevated cAMP levels activate PKA, a key kinase that phosphorylates various cellular proteins, including connexins.[4][6] PKA-mediated phosphorylation of connexins, particularly Connexin 43 (Cx43), is associated with increased gap junction assembly, trafficking to the plasma membrane, and enhanced channel opening, all of which contribute to the facilitation of GJIC.[1][9] The effects of this compound on GJIC can be blocked by inhibitors of PKA and adenylyl cyclase, such as H-89 and SQ22536, respectively, underscoring the critical role of this pathway.[6]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from various studies investigating the effects of this compound on GJIC and related molecular markers.

Table 1: Dose-Dependent Enhancement of GJIC by this compound

| Cell Type | This compound Concentration | Effect on GJIC | Measurement Method | Reference |

| Gastric Epithelial Cells | 10⁻⁷ to 10⁻⁵ M | Dose-dependent facilitation | Lucifer Yellow Transfer | [5] |

| Pancreatic Cancer Cells (PANC-1) | 0 to 10⁻⁵ M | Dose-dependent increase in cell coupling | Dye Transfer Methods | [4][6] |

Table 2: Effect of this compound on Connexin Expression

| Tissue/Cell Type | Connexin | This compound Treatment | Effect on Expression | Method | Reference |

| Rat Liver | Cx32 | 20 mg/kg per day (oral) | Increased number of Cx32-positive spots (P=0.036) | Immunohistochemistry | [3] |

| Rat Liver | Cx26 | 20 mg/kg per day (oral) | Larger area of Cx26-positive spots (P=0.00032) | Immunohistochemistry | [3] |

| Rat Liver | Cx32 mRNA | 20 mg/kg per day (oral) | Tendency to be higher (not significant, P=0.70) | RT-PCR | [3] |

| Rat Liver | Cx26 mRNA | 20 mg/kg per day (oral) | Tendency to be higher (not significant, P=0.07) | RT-PCR | [3] |

Table 3: Effect of this compound on Intracellular cAMP Levels

| Tissue/Cell Type | This compound Treatment | Effect on cAMP Levels | Measurement Method | Reference |

| Rat Liver | Oral administration | Increased 1 h after administration | Not specified in abstract | [3] |

| Pancreatic Cancer Cells (PANC-1) | Not specified | Increased | Enzyme-linked immunoassay | [4][6] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to investigate this compound's mechanism of action on gap junctions.

Assessment of Gap Junctional Intercellular Communication (GJIC)

Method: Scrape-Loading/Dye Transfer (SL/DT) Assay with Lucifer Yellow

This technique is a widely used method to assess functional GJIC in a population of adherent cells.

Protocol Outline:

-

Cell Culture: Plate cells in a culture dish and grow to confluence.

-

Treatment: Treat the confluent monolayer with this compound or control vehicle for the desired duration.

-

Washing: Gently wash the cells with a phosphate-buffered saline (PBS) solution, typically containing Ca²⁺ and Mg²⁺ to maintain cell adhesion.

-

Scraping and Dye Loading: In the presence of a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow), a scrape or incision is made in the cell monolayer using a sharp instrument like a surgical scalpel blade. Cells along the scrape line are mechanically disrupted and take up the dye.

-

Dye Transfer: The dye is allowed to transfer from the initially loaded cells to adjacent, coupled cells through functional gap junctions for a short incubation period (typically 2-5 minutes).

-

Washing and Fixation: The dye solution is removed, and the cells are washed with PBS to remove extracellular dye. The cells are then fixed, commonly with 4% formaldehyde.

-

Visualization and Quantification: The extent of dye transfer is visualized using fluorescence microscopy. Quantification can be performed by measuring the area of dye spread from the scrape line or by counting the number of fluorescent cells extending from the scrape line. An increase in the area or number of fluorescent cells in this compound-treated cultures compared to controls indicates an enhancement of GJIC.

Analysis of Connexin Expression

Method: Immunohistochemistry/Immunofluorescence Staining

This method is used to visualize the localization and relative abundance of specific connexin proteins within tissues or cells.

Protocol Outline:

-

Sample Preparation: Tissues are fixed (e.g., with 4% paraformaldehyde), embedded (e.g., in paraffin or OCT compound), and sectioned. Cultured cells are grown on coverslips and fixed.

-

Permeabilization: For intracellular targets, cell membranes are permeabilized (e.g., with Triton X-100) to allow antibody access.

-

Blocking: Non-specific antibody binding sites are blocked using a solution typically containing normal serum from the species in which the secondary antibody was raised and a detergent.

-

Primary Antibody Incubation: The sample is incubated with a primary antibody specific to the connexin of interest (e.g., anti-Cx43). The incubation is usually performed overnight at 4°C.

-

Washing: Unbound primary antibody is removed by washing with a buffer solution (e.g., PBS).

-

Secondary Antibody Incubation: The sample is incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG). This step is performed in the dark to prevent photobleaching.

-

Washing: Unbound secondary antibody is washed away.

-

Counterstaining (Optional): Nuclei can be stained with a fluorescent dye like DAPI to visualize the cellular context.

-

Mounting and Visualization: The sample is mounted on a microscope slide with an anti-fade mounting medium and visualized using a fluorescence or confocal microscope. The intensity and distribution of the fluorescent signal correspond to the abundance and localization of the target connexin.

Conclusion

This compound enhances gap junctional intercellular communication through a well-defined signaling pathway that originates with the activation of M1 muscarinic acetylcholine receptors and proceeds through the canonical cAMP/PKA cascade. This mechanism leads to the increased expression and/or function of connexin proteins, thereby facilitating direct cell-to-cell communication. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other gap junction modulators. Understanding these core mechanisms is essential for the development of novel therapeutic strategies targeting a range of pathologies associated with impaired intercellular communication.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound upregulates expressions of connexin32 and connexin26 in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound malate up-regulates gap junctional intercellular communication between pancreatic cancer cells via PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bicellscientific.com [bicellscientific.com]

- 6. 2.5 The scrape loading-dye transfer (SL-DT) detection of GJIC [bio-protocol.org]

- 7. research.monash.edu [research.monash.edu]

- 8. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anchored PKA as a gatekeeper for gap junctions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Irsogladine: A Technical Guide

An in-depth exploration of the origins, synthesis, and mechanistic actions of the mucosal protective agent, irsogladine, designed for researchers, scientists, and drug development professionals.

Discovery and Development

This compound, a potent gastric mucosal protective agent, was developed in Japan through the research and development efforts of Nippon Shinyaku Co., Ltd. and Kotobuki Pharmaceutical Co., Ltd.[1][2] The journey from its initial synthesis to its approval as a therapeutic agent for gastritis and gastric ulcers reflects a dedicated effort in medicinal chemistry and pharmacology.

The foundational patent for this compound was filed in the mid-1970s, with key inventor Hiromu Murai of Nippon Shinyaku named in a 1976 U.S. patent.[3] Early preclinical research in the 1980s, under the code name MN-1695, demonstrated its efficacy in various experimental ulcer models in animals.[1] A significant 1984 study by Ueda et al. provided a comprehensive initial pharmacological profile of the compound, establishing it as a new type of anti-ulcer agent.[1]

Following successful preclinical and clinical evaluations, this compound maleate was launched in Japan in 1989 under the brand name Gaslon N for the treatment of gastric ulcers and gastritis.[4] Its development marked a significant advancement in the field of cytoprotective therapies for gastrointestinal disorders.

Chemical Synthesis of this compound

The chemical synthesis of this compound, chemically known as 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine, has been described through various routes. A prevalent and efficient method involves the condensation of 2,5-dichlorobenzonitrile with dicyandiamide. The resulting this compound base is then converted to its maleate salt for pharmaceutical use.

Synthesis of this compound Base (Intermediate II)

The core structure of this compound is synthesized via a condensation reaction.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2,5-dichlorobenzonitrile and dicyandiamide in an aprotic polar solvent.

-

Add a base catalyst to the mixture.

-

Heat the reaction mixture to facilitate the condensation reaction.

-

Upon completion of the reaction, cool the mixture to allow for the precipitation of the crude this compound base.

-

Isolate the solid product by filtration and wash with an appropriate solvent to remove impurities.

-

The crude product can be further purified by recrystallization.

Synthesis of this compound Maleate (Compound I)

The pharmaceutically active salt, this compound maleate, is prepared by reacting the this compound base with maleic acid.

Experimental Protocol:

-

Suspend the synthesized this compound base (Intermediate II) in glycerol formal.

-

Heat the suspension to a temperature of 45-50°C.

-

Add maleic acid to the heated suspension and stir for approximately 30 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature, which will induce the precipitation of the crude this compound maleate.

-

Add deionized water to the mixture and continue stirring for another 20 minutes.

-

Filter the solid product and wash it with an alcohol-water mixture (e.g., 85:15 ethanol:water).

-

Dry the purified solid under a vacuum at 65-70°C for 5 hours to obtain the final this compound maleate product.

Quantitative Data for this compound Maleate Synthesis:

| Parameter | Value |

| Yield | 92.7 - 93.2% |

| Melting Point | 182 - 184°C |

| Purity (HPLC) | 98.9 - 99.1% |

Mechanism of Action

This compound exerts its mucosal protective effects through a multifaceted mechanism of action, distinguishing it from anti-secretory agents. Its primary actions are centered on enhancing the defensive properties of the gastric mucosa.

Phosphodiesterase (PDE) Inhibition

A key mechanism of this compound is the non-selective inhibition of phosphodiesterase (PDE) isozymes, with a notable effect on PDE4.[5][6] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP plays a crucial role in various cellular processes that contribute to gastric mucosal protection.

Enhancement of Gastric Mucosal Blood Flow

This compound has been shown to improve gastric mucosal blood flow. This effect is partly mediated by an increase in endogenous nitric oxide (NO) synthesis, a potent vasodilator.[7][8] Enhanced blood flow ensures adequate oxygen and nutrient supply to the mucosal tissue, promoting healing and resilience against injury.

Facilitation of Gap Junction Intercellular Communication (GJIC)

This compound enhances gap junction intercellular communication, which is vital for maintaining the integrity and coordinated function of the gastric mucosal barrier.[9] Improved communication between epithelial cells strengthens the mucosal defense against damaging agents.

Anti-inflammatory and Antioxidant Effects

The drug also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing neutrophil infiltration at the site of mucosal injury.[10] Furthermore, it has demonstrated antioxidant effects by suppressing the generation of reactive oxygen species.[7]

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's gastroprotective mechanism.

Experimental Data

Numerous preclinical and clinical studies have provided quantitative data supporting the efficacy of this compound.

Preclinical Efficacy in Animal Models

Effect of this compound Maleate on Indomethacin-Induced Gastric Injury in Rats

| Treatment Group | Dose (mg/kg) | Gastric Ulcer Index (mm) |

| Indomethacin Control | - | 39.1 ± 7.7 |

| This compound Maleate | 1 | 27.1 ± 6.2 |

| This compound Maleate | 3 | 18.3 ± 7.2 |

| This compound Maleate | 10 | 5.7 ± 4.0 |

| *p < 0.05 vs. Indomethacin Control |

Effect of this compound Maleate on Pro-inflammatory Markers in Indomethacin-Treated Rats

| Treatment Group | Dose (mg/kg) | Mucosal IL-1β (ng/g protein) | Mucosal MPO (ng/g protein) |

| Normal | - | 36.1 ± 8.1 | - |

| Indomethacin Control | - | 160.2 ± 19.8 | 12.7 ± 4.3 |

| This compound Maleate | 3 | 85.4 ± 15.4 | 9.1 ± 2.2 |

| This compound Maleate | 10 | 93.0 ± 17.4 | 4.9 ± 0.8 |

| p < 0.05 vs. Indomethacin Control |

Clinical Efficacy

Gastric Ulcer Healing Rates in H. pylori Eradication Patients (IMPACT Study) [11]

| Treatment Group | Number of Patients (n) | Healing Rate (%) |

| This compound Maleate (4 mg/day) | 150 | 83.0 |

| Placebo | 161 | 72.2 |

| p = 0.0276 vs. Placebo |

Experimental Workflow

The discovery and development of a drug like this compound follows a structured workflow from initial concept to clinical application.

Logical Workflow for this compound Development

Caption: A generalized workflow for the discovery and development of a pharmaceutical agent like this compound.

References

- 1. Effect of 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate (MN-1695) on gastric ulcers and gastric secretion in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nippon Shinyaku Co Ltd Company Profile - Nippon Shinyaku Co Ltd Overview - GlobalData [globaldata.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The efficacy and safety of this compound maleate in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated Report[Annual Report] | IR Library | To Our Shareholders and Investors | Nippon Shinyaku [nippon-shinyaku.co.jp]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Clinical trial: this compound maleate, a mucosal protective drug, accelerates gastric ulcer healing after treatment for eradication of Helicobacter pylori infection--the results of a multicentre, double-blind, randomized clinical trial (IMPACT study) - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Phosphodiesterase Inhibition: An In-depth Technical Guide to the Molecular Targets of Irsogladine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsogladine, a well-established gastroprotective agent, is primarily known for its role as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. However, a growing body of evidence reveals that its therapeutic effects extend beyond PDE inhibition, encompassing a range of molecular targets that contribute to its mucosal protective and healing-promoting actions. This technical guide provides a comprehensive overview of these non-PDE molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved. This in-depth analysis is intended to support further research and drug development efforts by elucidating the multifaceted mechanism of action of this compound.

Enhancement of Gap Junctional Intercellular Communication (GJIC)

A primary non-PDE mechanism of this compound is the enhancement of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular responses. This compound has been shown to increase the number and function of gap junctions, which are intercellular channels formed by connexin (Cx) proteins.

Quantitative Data

| Parameter | Observation | Concentration/Dose | Model System | Reference |

| GJIC Facilitation | Dose-dependent increase | 10⁻⁷ to 10⁻⁵ M | Gastric epithelial cells | [1] |

| Connexin32 (Cx32) Expression | Recovery to 70% of normal control value | 100 mg/kg | Rat model of pancreatitis |

Signaling Pathway

This compound's effect on GJIC is mediated, in part, through its interaction with the M1 muscarinic acetylcholine receptor (mAChR) and subsequent activation of the Protein Kinase A (PKA) pathway. While a specific binding affinity (Ki) for this compound at the M1 receptor has not been reported in the available literature, functional assays confirm this interaction.[1]

Experimental Protocols

This technique is a widely used functional assay to assess GJIC between cultured cells.

-

Cell Culture: Plate cells in a 35-mm dish and grow to confluency.

-

Scraping: Create a scrape in the cell monolayer using a sharp instrument (e.g., a scalpel blade).

-

Dye Loading: Immediately after scraping, add a solution of Lucifer Yellow (a fluorescent dye that can pass through gap junctions) to the culture dish and incubate for a short period (e.g., 5-15 minutes).

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging: Visualize the cells using a fluorescence microscope. The extent of dye transfer from the loaded cells at the scrape line to adjacent cells is indicative of the level of GJIC.

-

Quantification: The area of dye spread can be quantified using image analysis software.

This method is used to visualize the localization and quantify the expression of connexin proteins in tissue samples.

-

Tissue Preparation: Fix tissue samples in 4% paraformaldehyde and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the slides in a citrate buffer.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the connexin of interest (e.g., anti-Cx32).

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the staining using a fluorescence microscope. The intensity and distribution of the fluorescence signal can be quantified.

Anti-Inflammatory and Anti-Carcinogenic Effects via Inhibition of NF-κB and AP-1

This compound has demonstrated anti-inflammatory and potential anti-carcinogenic properties by inhibiting the transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key regulators of inflammation and cell proliferation.

Quantitative Data

| Parameter | Observation | Concentration/Dose | Model System | Reference |

| NF-κB Transcriptional Activity | 38% reduction of untreated control value | 200 µM | Caco-2 cells | [2] |

| AP-1 Transcriptional Activity | 47% reduction of untreated control value | 200 µM | Caco-2 cells | [2] |

| Intestinal Polyp Number | Reduced to 69% of untreated control | 5 ppm in diet | Apc-mutant mice | [2] |

| Intestinal Polyp Number | Reduced to 66% of untreated control | 50 ppm in diet | Apc-mutant mice | [2] |

Note: A specific IC50 value for NF-κB and AP-1 inhibition by this compound has not been reported in the available literature.

Signaling Pathway

Experimental Protocols

This assay measures the transcriptional activity of NF-κB and AP-1 by utilizing a reporter plasmid containing a luciferase gene under the control of response elements for these transcription factors.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., Caco-2) and transfect the cells with a reporter plasmid containing NF-κB or AP-1 response elements upstream of a luciferase gene. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.

-

Treatment: Treat the transfected cells with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in luciferase activity in this compound-treated cells compared to untreated controls indicates inhibition of the respective transcription factor.

Modulation of Gastric Mucosal Blood Flow

This compound enhances gastric mucosal blood flow, a crucial factor in maintaining mucosal integrity and promoting healing.

Experimental Protocol

LDF is a non-invasive technique used to measure microcirculatory blood flow in real-time.

-

Animal Preparation: Anesthetize the experimental animal (e.g., a dog).

-

Endoscopy: Insert a gastrointestinal endoscope to visualize the gastric mucosa.

-

LDF Probe Placement: Pass a laser Doppler flowmetry probe through the forceps channel of the endoscope and place it in contact with the gastric mucosa at the desired measurement site.

-

Measurement: Record the blood flow signal, which is proportional to the number and velocity of red blood cells in the sampled tissue volume. Multiple measurements are typically taken and averaged.

-

Intervention: Administer this compound and repeat the measurements to assess its effect on gastric mucosal blood flow.

Involvement of Nitric Oxide (NO) Synthesis

The gastroprotective effects of this compound are partially mediated by endogenous nitric oxide (NO), a key signaling molecule involved in vasodilation and cytoprotection.

Signaling Pathway

Experimental Protocol

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline or by measuring the production of nitrite/nitrate, stable end-products of NO.

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing L-arginine (the substrate for NOS), NADPH (a cofactor), and other necessary components.

-

Incubation: Add the sample to the reaction mixture and incubate at 37°C to allow the NOS enzyme to produce NO.

-

Detection:

-

Citrulline Method: If using radiolabeled L-arginine, quantify the amount of radiolabeled L-citrulline produced.

-

Griess Assay: Measure the concentration of nitrite in the sample using the Griess reagent, which forms a colored product that can be measured spectrophotometrically. Nitrate can be converted to nitrite using nitrate reductase before the assay.

-

-

Data Analysis: Calculate the NOS activity based on the amount of product formed per unit of time and protein concentration.

Enhancement of Tight Junctions

This compound can strengthen the epithelial barrier by upregulating the expression of tight junction proteins.

Quantitative Data

While specific fold-change or percentage increase values are not consistently reported across studies, research indicates that this compound enhances the protein and mRNA levels of key tight junction molecules.

| Target | Observation | Model System | Reference |

| Claudin-1 | Enhanced expression | Human nasal epithelial cells | |

| Claudin-4 | Enhanced expression | Human nasal epithelial cells | |

| JAM-A | Enhanced expression | Human nasal epithelial cells |

Experimental Protocol

This technique is used to quantify the expression levels of specific tight junction proteins in cell lysates or tissue homogenates.

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a method such as the Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution such as non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the tight junction protein of interest (e.g., anti-claudin-1). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.

-

Quantification: Quantify the intensity of the protein bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The molecular mechanisms of this compound extend significantly beyond its well-established role as a phosphodiesterase inhibitor. Its ability to enhance gap junctional intercellular communication, modulate mucosal blood flow, exert anti-inflammatory and potential anti-carcinogenic effects through the inhibition of NF-κB and AP-1, involve the nitric oxide pathway, and strengthen tight junctions collectively contribute to its robust gastroprotective and healing-promoting properties. A thorough understanding of these multifaceted actions is crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting these pathways in gastrointestinal and other diseases. Further research is warranted to elucidate the precise quantitative parameters of these interactions, such as binding affinities and IC50 values, to provide a more complete picture of this compound's pharmacological profile.

References

Irsogladine's Role in Modulating Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsogladine, a well-established gastroprotective drug, exerts significant anti-inflammatory effects through the modulation of multiple intracellular signaling pathways.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound mitigates inflammation. Its primary action involves the non-selective inhibition of phosphodiesterase (PDE) isozymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This foundational mechanism triggers a cascade of downstream effects, including the suppression of the NF-κB and MAPK signaling pathways, enhancement of gap junctional intercellular communication (GJIC), and inhibition of neutrophil activity.[4][5][6] This document details these pathways, presents quantitative data from key studies in structured tables, outlines experimental protocols, and provides visual diagrams of the core signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism: Phosphodiesterase (PDE) Inhibition and cAMP Elevation

The cornerstone of this compound's anti-inflammatory action is its ability to act as a non-selective inhibitor of phosphodiesterase (PDE) isozymes.[2][3] PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, particularly PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[3][6] This elevation in intracellular cAMP is a critical upstream event that initiates many of this compound's subsequent anti-inflammatory and cytoprotective effects.[2][3][6] For instance, in human neutrophils, the increase in cAMP content via PDE4 inhibition is directly linked to the suppression of superoxide production, a key factor in oxidative stress-related mucosal damage.[6]

Modulation of Key Inflammatory Signaling Pathways

Suppression of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit NF-κB transcriptional activity.[4] This suppression is a key mechanism for its anti-inflammatory effects, leading to a marked reduction in the expression of NF-κB downstream targets, including the pro-inflammatory cytokines IL-1β, IL-6, TNF-α, and IL-8.[4][7][8] Studies in mouse models of intestinal polyposis demonstrated that this compound treatment decreased the mRNA levels of IL-1β and IL-6 in intestinal polyps.[4][9] This suggests that by inhibiting the NF-κB pathway, this compound can temper the inflammatory environment that often contributes to disease progression.[4]

Modulation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathway is another crucial cascade involved in inflammation. Research has shown that this compound can down-regulate the phosphorylation of p38 MAP kinase and ERK induced by bacterial stimuli in gingival epithelial cells.[5] This action contributes to its ability to control inflammation in periodontal tissues by regulating chemokine secretion and intercellular junctions.[5]

Enhancement of Gap Junctional Intercellular Communication (GJIC)

GJIC is vital for maintaining tissue homeostasis and coordinating cellular responses.[10] Inflammatory conditions can disrupt this communication. This compound enhances GJIC, an effect mediated by its ability to increase intracellular cAMP.[2][10] In human gingival epithelial cells challenged with pathogenic bacteria, this compound countered the reduction in GJIC and the levels of Connexin 43 (Cx43), a key gap junction protein.[10] By preserving this communication channel, this compound helps maintain the integrity of the epithelial barrier, a critical first line of defense against inflammatory triggers.[1][11]

Cellular Effects and Anti-inflammatory Outcomes

The modulation of the signaling pathways described above translates into several key cellular and physiological anti-inflammatory outcomes.

Inhibition of Neutrophil Activity

This compound significantly impedes the activity of neutrophils, which are key effector cells in the acute inflammatory response. It has been shown to:

-

Inhibit Neutrophil Infiltration: Pretreatment with this compound significantly reduces the infiltration of neutrophils into gastric mucosa, as measured by decreased myeloperoxidase (MPO) levels.[7][8]

-

Suppress Neutrophil Migration: this compound helps control inflammation by regulating neutrophil migration into epithelial tissues.[5][12]

-

Reduce Superoxide Production: By inhibiting PDE4 in neutrophils, this compound suppresses the production of superoxide radicals, thereby mitigating oxidative stress.[6]

Reduction of Pro-inflammatory Cytokines and Mediators

This compound consistently demonstrates the ability to suppress the production and levels of a wide range of pro-inflammatory molecules. This includes a dose-dependent reduction of cytokines such as TNF-α, IL-1β, IL-8, IL-12, and IL-23.[7][13] This broad-spectrum inhibition of inflammatory mediators is central to its protective effects in various models of inflammation, from NSAID-induced gastric injury to colitis.[7][13][14]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on this compound's anti-inflammatory effects.

Table 1: Effect of this compound on Indomethacin-Induced Gastric Injury and Inflammation in Rats

| Parameter | Control (Indomethacin only) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |

|---|---|---|---|---|

| Gastric Ulcer Index (mm) | 39.1 ± 7.7 | 18.3 ± 7.2 | 5.7 ± 4.0 | [7] |

| Mucosal TNF-α (ng/g protein) | 11.0 ± 1.6 | 6.7 ± 1.0 | 5.3 ± 0.7 | [7] |

| Mucosal IL-1β (ng/g protein) | 160.2 ± 19.8 | 85.4 ± 15.4 | 93.0 ± 17.4 | [7] |

| Mucosal MPO (ng/g protein) | 12.7 ± 4.3 | 9.1 ± 2.2 | 4.9 ± 0.8 | [7] |

Data presented as mean ± SD.

Table 2: Effect of this compound on NF-κB Transcriptional Activity and Intestinal Polyp Formation

| Parameter | Control | This compound (100 µM) | This compound (200 µM) | Reference |

|---|---|---|---|---|

| NF-κB Activity (Caco-2 cells, % of control) | 100% | 84% (-16%) | 69% (-31%) | [4] |

| NF-κB Activity (HCT-15 cells, % of control) | 100% | 78% (-22%) | 71% (-29%) | [4] |

| Intestinal Polyps (Min mice, % of control) | 100% | 69% (at 5 ppm) | 66% (at 50 ppm) | [4][9] |

| Polyp IL-1β mRNA (% of control) | 100% | 15% (-85%) | Not significant | [4] |

| Polyp IL-6 mRNA (% of control) | 100% | 49% (-51%) | Not significant |[4] |

Experimental Protocols

Animal Model: Indomethacin-Induced Gastric Injury in Rats

This model is used to evaluate the gastroprotective and anti-inflammatory effects of compounds against NSAID-induced damage.

-

Animals: Male Hos:Donryu or Sprague-Dawley rats are typically used.[3][7]

-

Procedure:

-

Animals are fasted prior to the experiment.

-

This compound maleate (e.g., 1, 3, or 10 mg/kg) or vehicle is administered orally.[7]

-

One hour after pretreatment, gastric injury is induced by oral administration of indomethacin (e.g., 48 mg/kg).[7]

-

Four hours after indomethacin administration, animals are euthanized.

-

Stomachs are removed, and the gastric mucosal damage is quantified (e.g., measuring the total length of linear hemorrhagic lesions).[7]

-

Gastric mucosal tissue is collected for biochemical analysis.

-

-

Analyses:

In Vitro Model: NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the effect of a compound on the transcriptional activity of NF-κB.

-

Cell Lines: Human colorectal adenocarcinoma cells (Caco-2) or HCT-15 are used.[4]

-

Procedure:

-

Cells are seeded in multi-well plates.

-

Cells are co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After transfection, cells are treated with various concentrations of this compound maleate (e.g., 100 µM, 200 µM) for a set duration (e.g., 24 or 48 hours).[4]

-

In some experiments, NF-κB activity is stimulated with a cytokine mixture (e.g., TNF-α, IL-1β) in the presence or absence of this compound.[4]

-

Cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Results are expressed as a percentage of the activity in untreated control cells.[4]

Conclusion

This compound maleate's role as a modulator of inflammatory signaling is multifaceted and robust. Its primary mechanism, the inhibition of phosphodiesterases and subsequent elevation of intracellular cAMP, initiates a cascade of anti-inflammatory effects. By suppressing the pro-inflammatory NF-κB and MAPK pathways, inhibiting neutrophil recruitment and activation, and preserving crucial gap junctional intercellular communication, this compound effectively mitigates the inflammatory response at a molecular level. The quantitative data and experimental models presented in this guide underscore its potential as a significant anti-inflammatory agent, providing a solid foundation for further research and development in this area.

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase inhibition by a gastroprotective agent this compound: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound maleate regulates neutrophil migration and E-cadherin expression in gingival epithelium stimulated by Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound maleate suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound maleate suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound maleate influences the response of gap junctional intercellular communication and IL-8 of human gingival epithelial cells following periodontopathogenic bacterial challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound maleate regulates gingival epithelial barrier function and intercellular communication in gingival epithelial cells [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. This compound Maleate Prevents Colitis in Interleukin-10 Gene-Deficient Mice by Reducing Interleukin-12 and -23 Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Irsogladine as a Non-Selective Inhibitor of Phosphodiesterase Isozymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsogladine, a gastroprotective agent, exerts its therapeutic effects through a variety of mechanisms, a key one being the non-selective inhibition of phosphodiesterase (PDE) isozymes. This activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in numerous cellular processes. This technical guide provides a comprehensive overview of this compound's role as a PDE inhibitor, detailing its effects on various PDE isozymes, the subsequent impact on signaling pathways, and the experimental protocols used to characterize its activity.

Introduction to this compound and Phosphodiesterases

This compound maleate, chemically known as 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate, is recognized for its mucosal protective and healing-promoting actions in the gastrointestinal tract.[1][2] Unlike many anti-ulcer drugs that focus on acid suppression, this compound's mechanism is multifaceted, involving the enhancement of gap junctional intercellular communication and modulation of inflammatory responses.[1] Central to these actions is its ability to inhibit phosphodiesterases.

Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP).[3] By controlling the intracellular concentrations of these second messengers, PDEs play a crucial role in regulating a vast array of physiological processes. The PDE superfamily is divided into 11 families (PDE1-PDE11) based on their substrate specificity, kinetic properties, and sensitivity to inhibitors.

This compound's Inhibitory Profile Against PDE Isozymes

This compound acts as a non-selective inhibitor of several PDE isozymes, leading to an accumulation of intracellular cAMP.[3] While specific IC50 values for this compound against each PDE isozyme are not consistently reported in publicly available literature, qualitative studies have elucidated its inhibitory pattern. It preferentially blocks the degradation of cAMP over cGMP.

Studies using purified bovine brain and heart phosphodiesterases have demonstrated that this compound inhibits the activity of PDE1, PDE2, PDE3, and PDE4. In human neutrophils, the elevation of cAMP levels by this compound is comparable to that induced by the selective PDE4 inhibitor, rolipram, suggesting a significant inhibitory effect on this particular isozyme.

Data Presentation

Table 1: Qualitative Inhibitory Profile of this compound against PDE Isozymes

| PDE Isozyme | Substrate Specificity | Reported Inhibition by this compound | Primary Effect of Inhibition |

| PDE1 | Ca2+/calmodulin-stimulated, hydrolyzes both cAMP and cGMP | Yes | Increase in both cAMP and cGMP |

| PDE2 | cGMP-stimulated, hydrolyzes both cAMP and cGMP | Yes | Complex; can increase or decrease cAMP depending on cGMP levels |

| PDE3 | cGMP-inhibited, hydrolyzes cAMP with high affinity | Yes | Significant increase in cAMP |

| PDE4 | cAMP-specific | Yes | Significant increase in cAMP |

Impact on Cellular Signaling Pathways

The non-selective inhibition of PDE isozymes by this compound, particularly those involved in cAMP hydrolysis, leads to the potentiation of the cAMP signaling pathway.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses. By inhibiting the degradation of cAMP, this compound effectively amplifies and prolongs these PKA-mediated signals.

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing PDE Inhibition

The characterization of this compound as a PDE inhibitor involves various in vitro assays designed to measure the enzymatic activity of phosphodiesterases. Below are detailed methodologies for commonly employed assays.

General Experimental Workflow

A typical workflow for screening and characterizing a PDE inhibitor like this compound involves several key stages, from initial high-throughput screening to detailed kinetic analysis.

Caption: A generalized workflow for the characterization of a PDE inhibitor.

Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay (SPA) is a radioisotopic, homogeneous assay format widely used for measuring PDE activity.

-

Principle: Tritiated cAMP ([³H]-cAMP) is used as a substrate. The PDE enzyme hydrolyzes [³H]-cAMP to [³H]-5'-AMP. SPA beads coated with a scintillant and a material that specifically binds [³H]-5'-AMP (but not [³H]-cAMP) are added. When [³H]-5'-AMP binds to the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal that is proportional to PDE activity. Inhibitors of PDE will reduce the formation of [³H]-5'-AMP, leading to a decrease in the light signal.

-

Protocol:

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified PDE isozyme, assay buffer (typically Tris-HCl with MgCl₂), and the test compound (this compound) at various concentrations.

-

Substrate Addition: Initiate the reaction by adding [³H]-cAMP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction by adding the SPA bead slurry containing the [³H]-5'-AMP binding component.

-

Signal Measurement: After an incubation period to allow for binding, measure the light output using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

IMAP® Fluorescence Polarization (FP) Assay

The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a non-radioactive, homogeneous method.

-

Principle: A fluorescently labeled cAMP or cGMP substrate is used. PDE-mediated hydrolysis of the substrate results in a fluorescently labeled 5'-AMP or 5'-GMP product. A binding solution containing trivalent metal-based nanoparticles is then added. These nanoparticles selectively bind to the phosphate group of the product (5'-AMP/GMP), but not the cyclic substrate. This binding event leads to a significant increase in the fluorescence polarization (FP) signal because the larger complex tumbles more slowly in solution. PDE inhibitors prevent the formation of the product, resulting in a low FP signal.

-

Protocol:

-

Enzyme Reaction: In a microplate, combine the PDE enzyme, fluorescently labeled cAMP or cGMP substrate, and this compound at various concentrations in an appropriate reaction buffer.

-

Incubation: Incubate the reaction at room temperature or 30°C for a predetermined time.

-

Reaction Termination and Binding: Add the IMAP binding solution to stop the enzymatic reaction and initiate the binding of the fluorescent product to the nanoparticles.

-

Signal Measurement: After a brief incubation, measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Determine the IC50 value from the dose-response curve of this compound concentration versus FP signal.

-

PDE-Glo™ Phosphodiesterase Assay

This is a luminescent, homogeneous assay that measures the amount of remaining cAMP or cGMP after the PDE reaction.

-

Principle: The assay is performed in two steps. First, the PDE enzyme is incubated with its substrate (cAMP or cGMP). The reaction is then stopped, and a detection reagent containing Protein Kinase A (PKA) for cAMP or Protein Kinase G (PKG) for cGMP, and a proprietary kinase substrate is added. The amount of remaining cyclic nucleotide activates the corresponding protein kinase, which then phosphorylates its substrate, consuming ATP in the process. In the final step, a kinase-glo reagent is added to measure the amount of remaining ATP via a luciferase-based reaction. The light output is inversely proportional to the PDE activity.

-

Protocol:

-

PDE Reaction: Incubate the PDE enzyme with either cAMP or cGMP and varying concentrations of this compound.

-

Termination and Kinase Reaction: Stop the PDE reaction and add the detection reagent containing the appropriate protein kinase and its substrate. Allow the kinase reaction to proceed.

-

Luminescence Detection: Add the Kinase-Glo® reagent and measure the luminescence using a luminometer.

-

Data Analysis: A higher light signal indicates greater inhibition of the PDE. Calculate IC50 values from the dose-response curves.

-

Conclusion

This compound's activity as a non-selective phosphodiesterase inhibitor is a cornerstone of its gastroprotective mechanism. By inhibiting PDE isozymes, particularly PDE1, PDE2, PDE3, and PDE4, this compound elevates intracellular cAMP levels, thereby modulating various cellular functions that contribute to mucosal defense and repair. While the precise quantitative inhibitory constants for each isozyme require further elucidation, the qualitative evidence strongly supports its role as a broad-spectrum PDE inhibitor. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the discovery of novel PDE inhibitors for therapeutic applications. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of phosphodiesterase inhibition.

References

- 1. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase inhibition by a gastroprotective agent this compound: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Irsogladine in vitro Assays Using Caco-2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irsogladine is a mucosal protective agent that has demonstrated efficacy in the treatment of gastritis and peptic ulcers. Its mechanisms of action are multifaceted, including the enhancement of gap junctional intercellular communication (GJIC), modulation of mucosal barrier function, and anti-inflammatory effects.[1][2][3] The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal epithelial barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the functionality of the small intestinal epithelium.[4] This makes the Caco-2 cell model highly suitable for investigating the effects of compounds like this compound on intestinal barrier integrity and cellular signaling pathways.

These application notes provide detailed protocols for assessing the effects of this compound on Caco-2 cell monolayers, focusing on barrier function and relevant signaling pathways.

Data Presentation

Quantitative Effects of this compound on NF-κB Signaling in Caco-2 Cells

| Treatment Condition | Concentration | Duration | Effect on NF-κB Transcriptional Activity (% of Control) | Reference |

| This compound Maleate | 100 µM | 24 hours | 84% (16% decrease) | [1] |

| This compound Maleate | 200 µM | 24 hours | 69% (31% decrease) | [1] |

| This compound Maleate + Cytokine Mixture (TNFα, IL-1β, EGF) | 100 µM | 24 hours | 91.7% (8.3% decrease of stimulated activity) | [1] |

| This compound Maleate + Cytokine Mixture (TNFα, IL-1β, EGF) | 200 µM | 24 hours | 88.7% (11.3% decrease of stimulated activity) | [1] |

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

-

Seeding on Transwells: Resuspend the cell pellet in fresh medium and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

-

Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

-

Monolayer Integrity Check: Before initiating experiments, confirm the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER), as described in Protocol 2. Monolayers with TEER values between 300-1100 Ω·cm² are typically considered suitable for experiments.[4]

Transepithelial Electrical Resistance (TEER) Measurement

Purpose: To assess the integrity of the Caco-2 cell monolayer by measuring the electrical resistance across it.

Materials:

-

Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

-

Transwell® plates with differentiated Caco-2 monolayers

-

Pre-warmed Hanks' Balanced Salt Solution (HBSS) or culture medium

Protocol:

-

Equilibrate the Transwell® plates to room temperature for 15-20 minutes.

-

Sterilize the electrodes by immersing them in 70% ethanol and then allowing them to air dry in a sterile hood.

-

Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert. Ensure the electrodes are not touching the cell monolayer.

-

Record the resistance reading in Ohms (Ω).

-

Measure the resistance of a blank Transwell® insert without cells containing the same medium.

-

Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (Rtotal - Rblank) x A Where Rtotal is the resistance of the cell monolayer, Rblank is the resistance of the blank insert, and A is the surface area of the Transwell® membrane in cm².

-

Perform TEER measurements before and after treatment with this compound to assess its effect on barrier function.

Paracellular Permeability Assay

Purpose: To evaluate the effect of this compound on the paracellular pathway permeability using a fluorescent marker.

Materials:

-

Differentiated Caco-2 monolayers on Transwell® inserts

-

Lucifer Yellow (LY) or FITC-dextran (4 kDa)

-

HBSS

-

Black 96-well plates for fluorescence reading

-

Fluorescence plate reader

Protocol:

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Add fresh HBSS to the basolateral compartment.

-

In the apical compartment, add HBSS containing the desired concentration of this compound and incubate for the specified time. For control wells, add HBSS without this compound.

-

After the this compound pre-treatment, replace the apical solution with a solution of Lucifer Yellow (e.g., 100 µg/mL in HBSS).

-

Incubate the plates at 37°C for 1-2 hours, protected from light.

-

At designated time points, collect samples from the basolateral compartment.

-

Transfer the basolateral samples to a black 96-well plate.

-

Measure the fluorescence intensity using a plate reader (for Lucifer Yellow: excitation ~425 nm, emission ~528 nm).

-

Calculate the apparent permeability coefficient (Papp) to quantify the permeability.

Western Blotting for Tight Junction Proteins

Purpose: To determine the effect of this compound on the expression levels of tight junction proteins (e.g., claudins, occludin, ZO-1).

Materials:

-

Differentiated Caco-2 monolayers

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer system

-

Primary antibodies against claudin-1, occludin, ZO-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat Caco-2 monolayers with the desired concentrations of this compound for the chosen duration.

-

Wash the cells with ice-cold PBS and lyse them directly on the Transwell® insert with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for Tight Junction Protein Localization

Purpose: To visualize the effect of this compound on the localization and organization of tight junction proteins at cell-cell junctions.

Materials:

-

Differentiated Caco-2 monolayers on Transwell® inserts

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (as in Western blotting)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Protocol:

-

Treat Caco-2 monolayers with this compound as required.

-

Wash the monolayers with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with Triton X-100 for 10 minutes.

-

Wash and block for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

-

Wash thoroughly with PBS.

-

Carefully cut the membrane from the Transwell® insert and mount it on a microscope slide with mounting medium.

-

Visualize the localization of the tight junction proteins using a confocal microscope.

Visualizations

Experimental Workflow for Assessing this compound's Effect on Caco-2 Barrier Function

Caption: Workflow for evaluating this compound's effects on Caco-2 cells.

Proposed Signaling Pathway of this compound in Caco-2 Cells

Caption: this compound's signaling pathway in epithelial cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective Effect of this compound against Aspirin-Induced Mucosal Injury in Human Induced Pluripotent Stem Cell-Derived Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. induced intestinal metaplasia: Topics by Science.gov [science.gov]

- 4. Frontiers | Lactobacillus delbrueckii subsp. bulgaricus 2038 and Streptococcus thermophilus 1131 ameliorate barrier dysfunction in human induced pluripotent stem cell-derived crypt-villus structural small intestine [frontiersin.org]

Oral Administration of Irsogladine in Rodent Models of Gastritis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Irsogladine, a gastric mucosal protective agent, in various rodent models of gastritis. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound.

Introduction to this compound and its Mechanism of Action

This compound maleate is a well-established anti-ulcer drug that enhances the defensive mechanisms of the gastric mucosa.[1][2] Its mode of action is multifaceted and does not rely on the inhibition of gastric acid secretion.[2] The primary mechanisms through which this compound exerts its protective effects include:

-

Enhancement of Intercellular Communication: this compound improves gap junction intercellular communication, which is crucial for maintaining the integrity of the mucosal barrier.[3]

-

Increased Gastric Mucosal Blood Flow: The drug has been shown to ameliorate reductions in gastric mucosal blood flow, a key factor in the pathogenesis of gastritis.[1][3]

-

Anti-inflammatory Properties: this compound suppresses the production of pro-inflammatory cytokines and inhibits the infiltration of neutrophils into the gastric mucosa.[3][4]

-

Modulation of Signaling Pathways: It increases intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase (PDE) enzymes.[1][2] This action, in part, mediates some of its protective effects. The nitric oxide (NO) pathway is also implicated in its mechanism.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of orally administered this compound in different rodent models of gastritis.

Table 1: Effect of this compound on Gastric Lesion Formation

| Gastritis Model | Rodent Species | This compound Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |

| Ethanol/HCl-induced | Mice | 1 and 10 | % of Ulcerated Gastric Area | Dose-dependent reduction. 10 mg/kg significantly reduced ulceration. | [1] |

| Indomethacin-induced | Rats | 1, 3, and 10 | Gastric Ulcer Index (mm) | Dose-dependent reduction from 39.1 ± 7.7 to 5.7 ± 4.0 at 10 mg/kg. | [4] |

| Monochloramine-induced | Rats | 1, 3, and 10 | Lesion Score (mm²) | Dose-dependent reduction; significant effect at ≥3 mg/kg. | [6] |

Table 2: Effect of this compound on Pro-inflammatory Markers in Indomethacin-Induced Gastritis in Rats

| Marker | Control (Indomethacin only) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |

| TNF-α (ng/g protein) | 27.0 ± 6.6 | 24.8 ± 6.0 | 19.9 ± 5.9 | 2.8 ± 0.6 | [4] |

| IL-1β (ng/g protein) | Not specified | Not specified | Not specified | Significant reduction | [4] |

| IL-8 (ng/g protein) | 27.0 ± 6.6 | 24.8 ± 6.0 | 19.9 ± 5.9 | 2.8 ± 0.6 | [4] |

| MPO (U/g protein) | Increased | Dose-dependent reduction | Significant reduction | Significant reduction | [4] |

Table 3: Effect of this compound on Intracellular Signaling Molecules

| Gastritis Model | Rodent Species | This compound Dose (mg/kg) | Molecule | Effect | Reference |

| Ethanol/HCl-induced | Mice | 10 | cAMP | Significantly increased intracellular levels. | [1] |

| Ethanol/HCl-induced | Mice | 10 | Nitric Oxide (NO) | Likely involvement suggested by experiments with L-NAME. | [1] |

| Monochloramine-induced | Rats | Not specified | cGMP | Restored the NH₂Cl-induced decrease in cGMP formation. | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ethanol/Hydrochloric Acid (HCl)-Induced Gastritis in Mice

This model is widely used to induce acute gastric lesions.

Protocol:

-

Animals: Use male mice, fasted for 24 hours with free access to water.

-

Groups: Divide animals into a vehicle control group, this compound treatment groups (e.g., 1 and 10 mg/kg), and a positive control group if desired.

-

Drug Administration: Administer this compound (dissolved in a vehicle like 1.5% carboxymethylcellulose solution) or the vehicle orally (p.o.).[1]

-

Gastritis Induction: One hour after drug administration, orally administer 0.1 mL/20 g body weight of a mixture of 0.15 M HCl in 98% ethanol.[1]

-

Evaluation: One hour after the administration of the ethanol/HCl mixture, euthanize the animals.

-

Stomach Removal and Analysis:

-

Remove the stomachs and open them along the greater curvature.

-

Gently rinse with saline to remove gastric contents.

-

Capture digital images of the gastric mucosa.

-

Measure the total mucosal area and the area of hemorrhagic lesions using image analysis software.

-

Calculate the percentage of the ulcerated area.[1]

-

Indomethacin-Induced Gastritis in Rats

This model mimics gastritis induced by nonsteroidal anti-inflammatory drugs (NSAIDs).

Protocol:

-

Animals: Use male Hos:Donryu rats.

-

Groups: Establish a vehicle control group and this compound treatment groups (e.g., 1, 3, and 10 mg/kg).

-

Drug Administration: Administer this compound or vehicle orally.

-

Gastritis Induction: One hour after this compound administration, induce gastric injury by intragastric gavage of indomethacin at a dose of 48 mg/kg.[4]

-

Evaluation: Four hours after indomethacin treatment, euthanize the animals.[4]

-

Stomach Removal and Analysis:

-

Rapidly remove the stomachs.

-

Quantify the gastric mucosal injury (e.g., by measuring the length of linear hemorrhagic lesions) under a dissecting microscope to calculate a gastric ulcer index.[4]

-

Collect mucosal tissue for biochemical analysis (e.g., TNF-α, IL-1β, IL-8, and myeloperoxidase (MPO) activity).[4]

-

Monochloramine (NH₂Cl)-Induced Gastritis in Rats

This model investigates the role of neutrophil-derived oxidants in gastric injury.

Protocol:

-

Animals: Use male rats.

-

Groups: Include a vehicle control group and this compound treatment groups (e.g., 1, 3, and 10 mg/kg).

-

Drug Administration: Administer this compound or vehicle orally 30 minutes before the induction of gastritis.[5][6]

-

Gastritis Induction: Orally administer 120 mM monochloramine (NH₂Cl).[6]

-

Evaluation: Euthanize the animals one hour after NH₂Cl administration.[5][6]

-

Stomach Removal and Analysis:

-

Remove the stomachs and score the severity of hemorrhagic lesions.[6]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key mechanisms and experimental flows.

References

- 1. Gastroprotective effects of this compound maleate on ethanol/hydrochloric acid induced gastric ulcers in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. This compound maleate suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 6. Protective effect of this compound on monochloramine induced gastric mucosal lesions in rats: a comparative study with rebamipide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound prevents monochloramine-induced gastric mucosal lesions by improving the decrease in mucosal blood flow due to the disturbance of nitric oxide synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Irsogladine's Protective Effects on Human iPSC-Derived Small Intestine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irsogladine is a mucosal protective agent that has demonstrated efficacy in treating gastric ulcers and gastritis.[1] Its mechanisms of action are multifaceted, including the enhancement of gap junction intercellular communication, modulation of mucosal blood flow, and anti-inflammatory effects.[2][3] Human induced pluripotent stem cell (hiPSC)-derived small intestine (SI) organoids and 2D monolayer cultures provide a physiologically relevant in vitro model to study the effects of compounds like this compound on the human intestinal epithelium.[4][5][6] This document provides detailed protocols for utilizing hiPSC-derived SI models to investigate the protective effects of this compound, particularly in the context of aspirin (ASA)-induced injury.

Key Applications

-

Modeling Drug-Induced Intestinal Injury: Utilize hiPSC-derived SI models to replicate aspirin-induced mucosal damage.

-